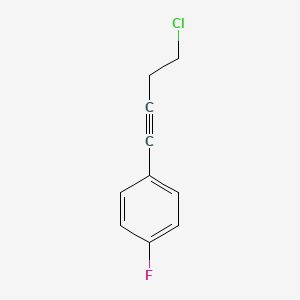

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Description

BenchChem offers high-quality 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorobut-1-ynyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVCPIJILCKFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is a halogenated organic compound featuring a unique combination of reactive functional groups: a terminal alkyne, a primary alkyl chloride, and a fluorinated aromatic ring. This trifecta of functionalities makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, a strategy widely employed in modern drug design.[1][2] The terminal alkyne and alkyl chloride moieties offer orthogonal handles for a variety of chemical transformations, including click chemistry, nucleophilic substitution, and cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene. As a Senior Application Scientist, the intent is not merely to list data but to provide context, explain the causality behind these properties, and offer practical, field-proven methodologies for their experimental determination. This document is designed to empower researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to characterize its structure and fundamental identifiers.

Chemical Structure

The structure of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is defined by a 4-fluorophenyl group attached to a but-1-yne chain, which is further substituted with a chlorine atom at the C4 position.

Caption: Molecular Structure of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Chemical Identifiers

A summary of the key identifiers for this compound is presented in the table below. This information is critical for accurate sourcing, cataloging, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 1183278-95-6 | [3] |

| Molecular Formula | C₁₀H₈ClF | [3] |

| Molecular Weight | 182.62 g/mol | [3] |

| SMILES | FC1=CC=C(C#CCCCl)C=C1 | [3] |

| Purity (Typical) | ≥95% | [3] |

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The data presented here are a combination of computationally predicted values and typical characteristics expected for a molecule of this nature.

| Property | Value / Description | Source / Method |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Inferred from similar structures.[5] |

| logP (Octanol/Water Partition Coefficient) | 2.8061 | [3] (Computational) |

| Topological Polar Surface Area (TPSA) | 0 Ų | [3] (Computational) |

| Hydrogen Bond Acceptors | 0 | [3] (Computational) |

| Hydrogen Bond Donors | 0 | [3] (Computational) |

| Rotatable Bonds | 1 | [3] (Computational) |

| Storage Conditions | Sealed in a dry environment at 2-8°C. | [3] |

Interpretation of Physicochemical Data

-

Lipophilicity (logP): The predicted logP of 2.81 suggests that the compound is moderately lipophilic.[3] This is a crucial parameter in drug development, influencing membrane permeability and oral bioavailability.[6] A logP in this range is often considered favorable for drug candidates.[7] The fluorine atom contributes to this lipophilicity, a well-documented effect in medicinal chemistry.[1]

-

Polarity (TPSA): A TPSA of 0 Ų indicates a non-polar nature, which is consistent with the molecule's structure composed primarily of carbon-carbon and carbon-halogen bonds.[3] This lack of polarity further supports its lipophilic character.

-

Hydrogen Bonding: With no hydrogen bond donors or acceptors, this molecule cannot engage in hydrogen bonding, which will significantly influence its solubility profile, limiting its miscibility with protic solvents like water.[3]

Experimental Protocol: Determination of logP via Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining logP due to its direct measurement approach.[8]

Principle: The compound is partitioned between two immiscible, mutually saturated phases (n-octanol and water). The logP is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[6]

Step-by-Step Methodology:

-

Preparation of Phases: Mix equal volumes of n-octanol and purified water (or a relevant buffer like PBS, pH 7.4, for logD determination) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[7][9]

-

Sample Preparation: Prepare a stock solution of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol stock solution with a precise volume of the saturated aqueous phase. The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.

-

Equilibration: Seal the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) to reach equilibrium.[7] Avoid vigorous shaking that can lead to emulsion formation. Centrifugation may be required to separate the phases cleanly.

-

Quantification: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8][9]

-

Calculation: Calculate the partition coefficient (P) and logP using the following equations:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log10(P)

-

Caption: Experimental Workflow for Shake-Flask logP Determination.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, a theoretical analysis based on its functional groups provides a reliable predictive profile.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region (~7.0-7.4 ppm): Two distinct multiplets are expected for the four aromatic protons, characteristic of a 1,4-disubstituted benzene ring with a fluorine substituent.

-

Alkyl Chain Protons:

-

-CH₂Cl (~3.7 ppm): A triplet corresponding to the two protons adjacent to the chlorine atom.

-

-C≡C-CH₂- (~2.9 ppm): A triplet corresponding to the two protons adjacent to the alkyne and the other methylene group.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (~115-165 ppm): Four signals are expected for the aromatic carbons. The carbon directly attached to the fluorine will show a large coupling constant (¹JC-F).

-

Alkynyl Carbons (~80-90 ppm): Two distinct signals for the sp-hybridized carbons of the alkyne.

-

Alkyl Carbons (~20-45 ppm): Two signals for the sp³-hybridized methylene carbons. The carbon attached to chlorine will be the most downfield of the two.

-

-

IR (Infrared) Spectroscopy:

-

C≡C Stretch (~2100-2260 cm⁻¹): A weak to medium absorption band characteristic of a disubstituted alkyne.

-

C-H (Aromatic) Stretch (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.[10][11]

-

C-H (Alkyl) Stretch (~2850-3000 cm⁻¹): Peaks just below 3000 cm⁻¹.

-

C-F Stretch (~1000-1400 cm⁻¹): A strong, characteristic absorption.

-

C-Cl Stretch (~600-800 cm⁻¹): A medium to strong absorption in the fingerprint region.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 182. A characteristic M+2 peak at m/z 184 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-

Chemical Properties and Reactivity

The synthetic utility of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene stems from the distinct reactivity of its functional groups.

The Fluorobenzene Moiety

The fluorine atom is a weak deactivator for electrophilic aromatic substitution (EAS) but is an ortho, para-director.[12][13] Compared to chlorobenzene, fluorobenzene is generally more reactive towards EAS. This is because the strong electron-donating resonance effect of fluorine (due to effective 2p-2p orbital overlap with carbon) partially counteracts its strong inductive electron-withdrawing effect.[13][14]

The Terminal Alkyne

The terminal alkyne is a versatile functional group capable of undergoing numerous transformations, including:

-

Click Chemistry: Participation in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) to form triazoles.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

-

Hydration: Conversion to a ketone via acid-catalyzed hydration.

-

Reduction: Can be selectively reduced to the corresponding alkene (cis or trans) or alkane.

The Alkyl Chloride

The primary alkyl chloride is a good electrophile for SN2 (nucleophilic substitution) reactions. It can react with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups. Its reactivity allows for orthogonal functionalization relative to the alkyne, provided the reaction conditions are chosen carefully to avoid competing reactions.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this reactive compound.

-

Recommended Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[3] The container should be tightly sealed.

-

Chemical Stability: As a terminal alkyne, it may be susceptible to oxidative degradation or polymerization, especially in the presence of certain metals or under elevated temperatures. The alkyl chloride moiety is generally stable but can undergo hydrolysis over long periods in the presence of water, particularly at non-neutral pH.

Protocol: Assessment of Chemical Stability

A foundational stability study subjects the compound to stress conditions to identify potential degradation pathways, as recommended by ICH guidelines.[15][16]

Objective: To evaluate the stability of the compound under accelerated thermal, hydrolytic, and photolytic stress.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions (as per ICH Q1A): [16]

-

Thermal Stress: Incubate samples at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., 1-4 weeks).[17][18]

-

Hydrolytic Stress: Expose samples to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (purified water) conditions at room temperature or elevated temperature.

-

Photostability: Expose samples to a controlled light source as specified in ICH Q1B guidelines.[16] A control sample should be kept in the dark.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 24, 48, 168 hours).

-

Analysis: Analyze each aliquot using a stability-indicating HPLC method (e.g., a gradient RP-HPLC method capable of separating the parent compound from its degradation products).

-

Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. This data helps establish the compound's intrinsic stability and informs appropriate storage and handling procedures.[19]

Safety and Handling

As a professional in the field, adherence to safety protocols is non-negotiable. While specific toxicity data for this compound is not available, the following precautions are based on general principles for handling reactive organic chemicals.[20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[20] Avoid inhalation of vapors and contact with skin and eyes.[21][23]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools when handling.[22][23]

-

Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[20][23]

-

First Aid:

Conclusion

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is a compound of significant interest for chemical synthesis and drug discovery. Its moderate lipophilicity and trifunctional nature provide a rich platform for creating novel molecules. Understanding its physicochemical properties, reactivity, and stability is key to unlocking its full potential. The protocols and data presented in this guide serve as a robust starting point for researchers aiming to incorporate this versatile building block into their work, ensuring both scientific integrity and operational safety.

References

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

PubChem. 1-(4-Chlorobutyl)-4-fluorobenzene. [Link]

-

American Elements. 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene. [Link]

-

PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

-

ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]

-

PubChem. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Chloro-4-fluorobenzene, 98%. [Link]

-

ResearchGate. Stability Testing of Pharmaceutical Products. [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Pharmaguideline. SOP for Stability Studies of Finished Goods. [Link]

-

Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubChem. (4-Chlorobut-1-en-1-yl)benzene. [Link]

-

Beilstein Journals. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [Link]

-

Asia Research News. This one-atom chemical reaction could transform drug discovery. [Link]

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemscene.com [chemscene.com]

- 4. asiaresearchnews.com [asiaresearchnews.com]

- 5. 1-クロロ-4-フルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. acdlabs.com [acdlabs.com]

- 7. enamine.net [enamine.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 15. japsonline.com [japsonline.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]

- 20. matrixscientific.com [matrixscientific.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. fishersci.com [fishersci.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Discovery and history of fluorinated alkyne building blocks

The Fluorinated Alkyne Handbook: From Explosive Origins to Precision Building Blocks

Executive Summary This technical guide addresses the synthesis, stability, and application of fluorinated alkyne building blocks in modern drug discovery. While the alkyne moiety offers rigid linearity and orthogonal reactivity (e.g., "click" chemistry), the introduction of fluorine imparts critical metabolic stability and unique electronic signatures. This guide navigates the transition from the hazardous early synthesis of fluoroacetylene to robust, scalable catalytic protocols for trifluoromethylalkynes and monofluoroalkynes, providing researchers with self-validating workflows for high-value intermediate generation.

Part 1: Historical Genesis & The Stability Challenge[1]

The history of fluorinated alkynes is bifurcated by a single parameter: Safety .

In the mid-20th century, the quest for simple fluorinated hydrocarbons led W.J. Middleton and W.H. Sharkey at DuPont to isolate fluoroacetylene (HC≡CF) . Their findings, published in JACS (1959), revealed a compound of treacherous instability. While the gas was relatively stable, liquid fluoroacetylene (bp -80°C) was prone to spontaneous, violent explosions.[1] Furthermore, it formed heavy metal salts (silver, mercury) that were shock-sensitive detonators, mirroring the behavior of non-fluorinated acetylides but with heightened sensitivity.

The Modern Shift: Contemporary organic chemistry has moved away from isolating these volatile parents. Instead, the field relies on two strategic pillars:

-

In-situ Generation: Transient formation of fluoroalkynes followed by immediate trapping.

-

Stabilized Congeners: The use of trifluoromethyl (

) alkynes or bulky silyl-protected monofluoroalkynes to mitigate kinetic instability.

Part 2: Strategic Building Blocks & Causality

Class A: Trifluoromethyl Alkynes ( )

Status: The Industry Standard.

Why: The

Class B: Monofluoroalkynes ( )

Status: High Risk, High Reward.

Why: Direct substitution of H with F on the alkyne dramatically alters the pKa of the terminal proton (if present) and the electrophilicity of the

Class C: Gem-Difluoroalkenes (The Surrogate)

Status: The Bioisostere King.

Why: While not alkynes, these are frequently synthesized from alkynes via borodifluorovinylation. They serve as non-enolizable mimics of carbonyl groups (

Part 3: Technical Protocols

Protocol 1: Copper-Catalyzed Oxidative Trifluoromethylation

Target: Converting Terminal Alkynes to Trifluoromethyl Alkynes

Causality: Traditional methods using

Reagents:

-

Substrate: Terminal Alkyne (

equiv) -

Reagent:

( -

Catalyst:

( -

Ligand: 1,10-Phenanthroline (

mol%) -

Base:

or -

Solvent: DMF (anhydrous)

-

Atmosphere: Air (balloon)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried Schlenk tube, charge

, Phenanthroline, and Base. Evacuate and backfill with air (oxidant source). -

Solvation: Add anhydrous DMF. Stir for 10 minutes to form the active Cu-ligand complex (often green/blue).

-

Substrate Addition: Add the terminal alkyne.

-

Controlled Trifluoromethylation: Add

dropwise. Critical: Rapid addition can lead to side reactions; slow addition ensures the concentration of the active -

Reaction: Stir at

for 12–24 hours. Monitor by -

Workup: Dilute with

, wash with water (to remove DMF), dry over

Protocol 2: Synthesis of 1-Fluoroalkynes via Elimination

Target: Accessing the unstable C-F Triple Bond safely

Causality: Direct fluorination of alkynes is dangerous. The safer route involves synthesizing a gem-difluoroalkene first, then performing a controlled elimination of HF.

Workflow:

-

Precursor Synthesis: React an aldehyde with dibromodifluoromethane (

) and -

Elimination: Treat the gem-difluoroalkene with a strong base (e.g., LiHMDS) at low temperature (-78°C).

-

Trapping: Do not isolate. React the generated fluoroacetylide in situ with an electrophile (e.g., aldehyde, ketone, or haloalkane).

Part 4: Visualization & Mechanism

Diagram 1: The Evolution of Fluorinated Alkyne Synthesis

This diagram illustrates the shift from hazardous direct isolation to modern catalytic cycles.

Caption: Evolution from hazardous isolation of fluoroacetylene to stable catalytic protocols.

Diagram 2: Mechanism of Copper-Catalyzed Oxidative Trifluoromethylation

This diagram details the self-validating catalytic cycle using

Caption: Oxidative cross-coupling mechanism. Note the critical role of air in accessing the Cu(III) state.

Part 5: Applications in Medicinal Chemistry[4]

Bioisosteric Utility:

Fluorinated alkynes are rarely the final "warhead" but are critical linkers. The

Comparative Metrics:

| Property | Alkyne ( | Fluoroalkyne ( | Trifluoromethylalkyne ( |

| Bond Length | 1.20 Å | 1.19 Å | 1.20 Å |

| Dipole Moment | Low | High (Polarized toward F) | Moderate (Inductive pull) |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Blocks metabolic soft spots) |

| Lipophilicity ( | +0.76 | +0.92 | +1.20 |

Case Study Relevance:

While direct fluoroalkyne drugs are rare, the Efavirenz synthesis (HIV NNRTI) utilizes a cyclopropyl acetylene intermediate. Recent flow-chemistry optimizations have used Ruppert-Prakash reagents to install

References

-

Middleton, W. J., & Sharkey, W. H. (1959). Fluoroacetylene.[1][2][3][4] Journal of the American Chemical Society, 81(4), 803-804. Link

-

Chu, L., & Qing, F. L. (2010). Copper-mediated oxidative trifluoromethylation of terminal alkynes with Me3SiCF3. Journal of the American Chemical Society, 132(21), 7262-7263. Link

-

Weng, Z., et al. (2012). Mild copper-catalyzed trifluoromethylation of terminal alkynes using an electrophilic trifluoromethylating reagent. Tetrahedron, 68(11), 2527-2531. Link

-

Zhang, X., et al. (2012). Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids Using (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 77(2), 1251–1257. Link

-

Benchchem. (2024). Unveiling the Impact of Fluorination on Alkynes: A Comparative DFT Perspective. Benchchem Technical Guides. Link

Sources

Identification and Characterization of Impurities in the Synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The control of impurities is a critical mandate in the synthesis of Active Pharmaceutical Ingredients (APIs). Even trace amounts of unintended chemical entities can significantly impact the safety, efficacy, and stability of a final drug product.[1][2] This guide provides an in-depth technical framework for the identification, characterization, and control of process-related impurities arising during the synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, a key intermediate in pharmaceutical development. We will explore the primary synthetic pathway, dissect the mechanistic origins of potential impurities, present a multi-faceted analytical strategy for their detection and structural elucidation, and offer insights into control strategies. This document is intended for researchers, analytical scientists, and process chemists dedicated to upholding the highest standards of scientific integrity and regulatory compliance in drug development.

The Critical Role of Impurity Profiling in Pharmaceutical Development

In pharmaceutical manufacturing, an impurity is defined as any component present in a drug substance that is not the desired chemical entity.[1] Regulatory bodies, governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the rigorous control of these impurities.[3][4][5][6] The guidelines establish clear thresholds for reporting, identification, and toxicological qualification of impurities based on the maximum daily dose of the drug.[3] Failure to adequately characterize and control impurities can lead to regulatory delays, product recalls, and potential patient harm.[1]

Therefore, impurity profiling—the systematic process of detecting, identifying, and quantifying impurities—is not merely a quality control exercise but a fundamental component of drug development that ensures the final product is safe and effective.[2][7]

Synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene: The Sonogashira Coupling

The target molecule, 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, is typically synthesized via a Sonogashira cross-coupling reaction.[8] This powerful C-C bond-forming reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9]

Reaction Scheme:

-

Aryl Halide: 1-Iodo-4-fluorobenzene or 1-Bromo-4-fluorobenzene

-

Terminal Alkyne: 4-Chlorobut-1-yne

-

Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI

-

Base/Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA), often serving as both base and solvent.

The choice of an aryl iodide generally results in milder reaction conditions and higher reactivity compared to an aryl bromide.[8] The base is crucial for neutralizing the hydrogen halide byproduct formed during the reaction.[8] While highly efficient, this reaction is not without its challenges, as several competing side reactions can lead to the formation of process-related impurities.

Potential Impurity Formation Pathways

A thorough understanding of the reaction mechanism is essential to predict the likely impurities. The following diagram and discussion outline the primary synthetic route and the key side reactions that can occur.

Caption: Synthesis of the target compound and primary impurity formation pathways.

Process-Related Organic Impurities

-

Impurity A: Alkyne Homocoupling (Glaser Coupling): This is arguably the most common side reaction in Sonogashira couplings.[10][11] In the presence of the copper(I) catalyst and trace oxygen, 4-chlorobut-1-yne can undergo oxidative dimerization to form 1,6-dichlorohexa-2,4-diyne .[8][12] This impurity is particularly problematic as its formation consumes the alkyne starting material, reducing the overall yield of the desired product.[11]

-

Impurity B: Aryl Halide Homocoupling: The palladium catalyst can facilitate the homocoupling of 1-iodo-4-fluorobenzene to produce 4,4'-difluorobiphenyl . While generally less prevalent than Glaser coupling, its formation can be promoted at elevated temperatures or with certain catalyst systems.

-

Impurity C: Unreacted Starting Materials: Incomplete conversion will result in the presence of residual 1-iodo-4-fluorobenzene and 4-chlorobut-1-yne in the final crude product. Their levels must be controlled as they represent a direct measure of reaction inefficiency.

-

Other Potential Impurities: Depending on the specific conditions (temperature, base, solvent), other side products like isomers or solvent adducts could form, although typically at lower levels.

Inorganic Impurities and Residual Solvents

-

Inorganic Impurities: These include residues of the palladium and copper catalysts used in the reaction.[1]

-

Residual Solvents: Volatile organic compounds used as the reaction medium (e.g., triethylamine, DMF, THF) that are not completely removed during workup and purification.[1][3]

A Systematic Approach to Impurity Identification

A robust and multi-technique (orthogonal) approach is required to confidently detect, identify, and quantify all potential impurities. The workflow below outlines a logical progression from initial detection to definitive structural confirmation.

Caption: A logical workflow for the identification and characterization of impurities.

This workflow emphasizes a tiered strategy. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for separation and initial quantification.[7][13] Any impurity exceeding the identification threshold (typically ≥0.10% as per ICH Q3A) triggers a more profound investigation using mass spectrometry (MS) and, if necessary, isolation for nuclear magnetic resonance (NMR) spectroscopy.[14][15]

Detailed Analytical Protocols

The following protocols are illustrative and serve as a robust starting point for method development. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.

Protocol 1: HPLC-UV for Separation and Quantification

This method is designed to separate the main compound from its key non-volatile organic impurities.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: 40% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.5 min: 95% to 40% B

-

18.5-22 min: Hold at 40% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Rationale: The C18 column provides excellent hydrophobic retention for the aromatic compounds. The gradient elution ensures that both the more polar starting materials and the more non-polar homocoupled dimers are effectively separated and eluted with good peak shape. Formic acid is used to control the pH and improve peak symmetry.

Protocol 2: LC-MS for Molecular Weight Identification

This method is used to obtain the molecular weight of the impurity peaks detected by HPLC.

-

Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

-

LC Conditions: Use the same column and mobile phase conditions as Protocol 5.1 to ensure chromatographic correlation.

-

MS Detector Settings:

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 100 - 800.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂) Flow: 10 L/min.

-

Drying Gas Temperature: 350 °C.

-

-

Rationale: ESI is a soft ionization technique suitable for these moderately polar analytes, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺). This allows for the rapid confirmation of the molecular weight of each impurity, which is the first crucial step in its identification.[14]

Expected Analytical Data Summary

The following table summarizes the expected data for the target compound and its primary impurities based on the proposed analytical methods.

| Compound Name | Expected Retention Time (RT) | Expected [M+H]⁺ (m/z) | Key Structural Notes |

| 4-Chlorobut-1-yne (Impurity C) | Early Eluting | 89.0/91.0 (Cl isotope) | Highly volatile, may not retain well on RP-HPLC |

| 1-Iodo-4-fluorobenzene (Impurity C) | Intermediate | 222.9 | Aromatic halide starting material |

| 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (API) | Intermediate | 183.0/185.0 | Target Molecule |

| 1,6-Dichlorohexa-2,4-diyne (Impurity A) | Late Eluting | 175.0/177.0/179.0 | Symmetrical, non-polar, contains two alkyne groups |

| 4,4'-Difluorobiphenyl (Impurity B) | Late Eluting | 191.1 | Symmetrical, non-polar, product of aryl-aryl coupling |

Strategies for Impurity Control

Based on the mechanistic understanding of impurity formation, several process control strategies can be implemented:

-

Minimize Glaser Coupling (Impurity A):

-

Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen, which is required for the oxidative homocoupling.[11]

-

Copper-Free Conditions: Investigate copper-free Sonogashira protocols. While potentially slower, they completely eliminate the primary catalyst for Glaser coupling.[8][9]

-

Controlled Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the cross-coupling pathway over self-coupling.

-

-

Minimize Aryl Homocoupling (Impurity B):

-

Temperature Control: Avoid excessive reaction temperatures, which can promote palladium-catalyzed side reactions.

-

Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the selectivity of the reaction. Bulky, electron-rich ligands often favor the desired cross-coupling.

-

-

Control of Starting Materials (Impurity C):

-

Stoichiometry: Optimize the molar ratio of the aryl halide to the alkyne to drive the reaction to completion. A slight excess of one reactant may be beneficial.

-

Monitoring: Use in-process controls (e.g., HPLC analysis of reaction aliquots) to monitor the consumption of starting materials and determine the optimal reaction endpoint.

-

-

Purification: Employ robust purification techniques, such as crystallization or column chromatography, to effectively remove any remaining impurities from the final product.

Conclusion

The synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene via Sonogashira coupling is an efficient but complex process where the potential for impurity formation is significant. A proactive and science-driven approach to impurity profiling is essential for ensuring the quality and safety of the final API. By combining a deep understanding of reaction mechanisms with a systematic analytical workflow utilizing orthogonal techniques like HPLC, LC-MS, and NMR, development scientists can confidently identify, characterize, and control process-related impurities. Implementing rational control strategies based on this knowledge is fundamental to robust process development and is a cornerstone of meeting the stringent requirements of global regulatory agencies.

References

- Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.

- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.

- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.

- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).

- Quality Guidelines. ICH.

- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.

- Recent trends in the impurity profile of pharmaceuticals.

- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.

- 1-(4-chlorobutyl)-4-fluorobenzene synthesis. ChemicalBook.

- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.

- Identification and Characterization of Process-Related Impurities of Trans-Resveratrol.

- Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.

- 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) synthesis. ChemicalBook.

- Sonogashira coupling. Wikipedia.

- Copper-free Sonogashira coupling.

- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.

- Detection and Quantitation of Process-Related Impurities.

- Product-Related Impurity Isolation and Characteriz

- 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene. ChemScene.

- 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). PubChem.

- 1-(4-Chlorobut-1-yn-1-yl)-2-fluorobenzene. Chemicea Pharmaceuticals.

Sources

- 1. biotech-spain.com [biotech-spain.com]

- 2. biomedres.us [biomedres.us]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. rroij.com [rroij.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 10. books.rsc.org [books.rsc.org]

- 11. depts.washington.edu [depts.washington.edu]

- 12. books.lucp.net [books.lucp.net]

- 13. pharmoutsourcing.com [pharmoutsourcing.com]

- 14. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and Characterization of Process-Related Impurities of Trans-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note provides a comprehensive guide to the CuAAC reaction utilizing 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, a substrate featuring two key functionalities for medicinal chemistry: a terminal alkyne for triazole formation and a chlorobutyl group amenable to further nucleophilic substitution. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol for its execution, and discuss its applications in the rapid assembly of compound libraries for drug discovery.[3][4] The protocol is designed to be robust, high-yielding, and reproducible, requiring standard laboratory equipment and reagents.

Principle of the Reaction: The CuAAC Catalytic Cycle

The term "click chemistry," introduced by K. B. Sharpless in 2001, describes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[5][6] The CuAAC reaction is the premier example of this philosophy, exhibiting an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The uncatalyzed thermal reaction requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed variant proceeds smoothly at room temperature to exclusively form the 1,4-disubstituted triazole.[1][7]

The accepted mechanism involves a multi-step catalytic cycle initiated by the coordination of Cu(I) to the terminal alkyne.[8][9] This coordination increases the acidity of the alkyne's terminal proton, facilitating the formation of a copper-acetylide intermediate.[8][10] This acetylide then reacts with the azide partner to form a six-membered copper metallacycle.[5] Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[] The active Cu(I) catalyst is typically generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[12][13]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol

This protocol describes the reaction of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene with benzyl azide as a representative azide partner. The principles can be readily adapted for other organic azides.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene | >95% | Commercial |

| Benzyl Azide | >95% | Commercial |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Sigma-Aldrich |

| Sodium L-Ascorbate | >99% | Sigma-Aldrich |

| tert-Butanol (t-BuOH) | Anhydrous | Commercial |

| Deionized Water (H₂O) | Type 1 | In-house |

| Dichloromethane (DCM) | ACS Reagent Grade | Commercial |

| Saturated aq. Ammonium Chloride (NH₄Cl) | - | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial |

| Equipment | Specification | - |

| Magnetic Stirrer with Stir Plate | Standard | - |

| Round-bottom flask (10 mL) | - | - |

| Magnetic stir bar | - | - |

| TLC plates | Silica gel 60 F₂₅₄ | - |

| Standard glassware for workup | - | - |

| Rotary evaporator | - | - |

Reagent Preparation

Prepare the following stock solutions immediately before use:

-

Copper(II) Sulfate Solution: 100 mM in deionized H₂O (25.0 mg CuSO₄·5H₂O in 1.0 mL H₂O).

-

Sodium Ascorbate Solution: 1 M in deionized H₂O (198 mg Sodium Ascorbate in 1.0 mL H₂O).

Step-by-Step Reaction Procedure

The following workflow outlines the key steps from setup to product isolation.

Caption: Experimental workflow for the CuAAC synthesis of the target 1,2,3-triazole.

-

Reactant Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (e.g., 100 mg, 0.51 mmol, 1.0 equiv.).

-

Add Azide: Add benzyl azide (e.g., 71 mg, 0.53 mmol, 1.05 equiv.).

-

Add Solvent: Dissolve the reactants in a 1:1 mixture of t-BuOH and deionized H₂O (4 mL). Stir until a homogenous solution is formed.

-

Initiate Catalysis: Sequentially add the freshly prepared Copper(II) Sulfate Solution (25 µL, 0.0025 mmol, 0.5 mol%) followed by the Sodium Ascorbate Solution (25 µL, 0.025 mmol, 5 mol%). The solution may turn a pale yellow/green color.

-

Reaction: Seal the flask and stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (alkyne) and the appearance of a new, more polar spot (the triazole product) indicates reaction completion.

-

Workup: Upon completion, dilute the reaction mixture with 10 mL of deionized water and add 10 mL of saturated aqueous NH₄Cl solution. Extract the product with dichloromethane (DCM, 3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-fluorophenyl)butyl chloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and formation of the triazole ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the disappearance of the alkyne and azide stretches.

Applications in Drug Discovery and Chemical Biology

The CuAAC reaction is a cornerstone of modern medicinal chemistry and drug discovery for several reasons.[14][15]

-

Library Synthesis: The reliability and broad functional group tolerance of the reaction allow for the rapid parallel synthesis of large compound libraries for high-throughput screening.[3][6]

-

Fragment-Based Drug Discovery (FBDD): Small molecule fragments containing an azide or alkyne can be "clicked" together to create larger, higher-affinity ligands for biological targets.[15]

-

Bioconjugation: The bioorthogonal nature of the reaction enables the labeling of biomolecules, such as proteins and nucleic acids, in complex biological systems, often even in living cells.[3][16][17]

The product synthesized in this protocol, containing a fluorophenyl moiety (a common feature in pharmaceuticals for enhancing metabolic stability and binding affinity) and a reactive chlorobutyl handle, is an ideal scaffold. The triazole ring acts as a stable, rigid linker, while the terminal chloride can be displaced by various nucleophiles (amines, thiols, etc.) to rapidly generate a diverse array of derivatives for structure-activity relationship (SAR) studies.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Inactive Cu(I) catalyst (oxidized).2. Poor solubility of reactants.3. Copper sequestered by substrate. | 1. Use freshly prepared sodium ascorbate solution; add a slight excess.2. Add a co-solvent like DMSO or DMF.3. Add more catalyst (up to 5 mol% Cu).[12] |

| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure sufficient sodium ascorbate is present to maintain a reducing environment. Degas the solvent if necessary.[5] |

| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize TLC conditions to achieve better separation before attempting column chromatography. |

References

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society. Available at: [Link]

-

Jin, L., & Li, Y. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Available at: [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Available at: [Link]

-

Research and Reviews. (2024). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Wang, H., et al. (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry. Available at: [Link]

-

Bavetsias, V., & Bissy, W. A. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Nagal, A., et al. (2016). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. IntechOpen. Available at: [Link]

-

ResearchGate. (n.d.). General reaction and mechanism of CuAAC reaction. ResearchGate. Available at: [Link]

-

SlideShare. (2017). Applications of click chemistry in drug discovery. Available at: [Link]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][5][8]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Available at: [Link]

-

Padwa, A. (Ed.). (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. Available at: [Link]

-

Alonso, F., & Moglie, Y. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Available at: [Link]

-

Lupan, A., & Oprea, C. I. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry. Available at: [Link]

-

Díez-González, S., & Nolan, S. P. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available at: [Link]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Available at: [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]

-

Wikipedia. (n.d.). Click chemistry. Wikipedia. Available at: [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

-

Wiley-VCH. (2020). Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. Available at: [Link]

-

Tiwari, V. K., et al. (Eds.). (n.d.). Click Chemistry. Springer Professional. Available at: [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. rroij.com [rroij.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 14. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Click Chemistry | springerprofessional.de [springerprofessional.de]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 1-(4-chlorobut-1-yn-1-yl)-4-fluorobenzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a comprehensive understanding of the underlying reaction mechanisms, the rationale behind experimental design, and detailed, field-proven protocols. We will cover key synthetic transformations including the Sonogashira, Heck, and innovative intramolecular cascade reactions, demonstrating the substrate's utility in constructing complex molecular architectures. Each section is supported by mechanistic diagrams, data tables, and citations to authoritative literature to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of a Multifunctional Building Block

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions provide a powerful and reliable toolkit for forming carbon-carbon bonds under mild conditions with exceptional functional group tolerance, making them indispensable in pharmaceuticals, materials science, and agrochemicals.[2]

The substrate at the heart of this guide, 1-(4-chlorobut-1-yn-1-yl)-4-fluorobenzene (CAS 1183278-95-6[3]), is a uniquely functionalized molecule poised for diverse synthetic applications. Its structure incorporates three key reactive centers:

-

An Internal Alkyne: A site for carbopalladation in Heck-type reactions or for transformation into other useful functionalities.

-

A Primary Alkyl Chloride: A handle for nucleophilic substitution or, more challengingly, oxidative addition in certain cross-coupling manifolds.

-

A Fluorophenyl Group: Provides a stable aromatic core with electronic properties influenced by the electronegative fluorine atom.

This guide will detail the synthesis of this key intermediate and explore its application in several high-impact, palladium-catalyzed transformations.

Synthesis of the Key Intermediate: 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

The target compound is not widely commercially available and is typically prepared as a synthetic intermediate. A robust method for its synthesis involves a Sonogashira coupling between a suitable aryl halide and 4-chlorobut-1-yne. The following protocol is adapted from analogous procedures reported in the literature for similar structures.[4]

Workflow for Synthesis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Ticket ID: OPT-YIELD-FCB Subject: Optimization & Troubleshooting for Sonogashira Coupling of 4-Fluorohalobenzenes with Functionalized Alkynes Status: Active Assigned Scientist: Senior Applications Specialist

Executive Summary & Core Chemistry

This guide addresses the synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (Target Molecule). The most robust pathway is the Sonogashira Cross-Coupling reaction between a 1-halo-4-fluorobenzene and 4-chlorobut-1-yne.

While theoretically straightforward, this reaction presents unique challenges due to the presence of an alkyl chloride chain (susceptible to elimination) and the electron-withdrawing fluorine substituent.

The Reaction Scheme:

Standard Operating Procedure (Optimized)

Based on field data and kinetic stability, the following protocol minimizes side reactions (Glaser coupling and dehydrohalogenation).

Materials Checklist

-

Substrate: 1-Fluoro-4-iodobenzene (preferred over bromide for milder conditions).

-

Alkyne: 4-Chlorobut-1-yne (1.2 equivalents).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%).

-

Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%).[1]

-

Base/Solvent: Triethylamine (Et3N) in THF (1:1 ratio) or pure Et3N.

Step-by-Step Protocol

-

Degassing (Critical): Charge the reaction vessel with THF and Et3N. Sparge with Argon or Nitrogen for 15-20 minutes. Oxygen is the primary cause of yield loss via alkyne homocoupling.

-

Catalyst Loading: Add Pd(PPh3)2Cl2 and CuI to the vessel under inert atmosphere. Stir for 5 minutes until the solution turns yellow/slightly cloudy.

-

Substrate Addition: Add 1-Fluoro-4-iodobenzene followed by 4-chlorobut-1-yne via syringe.

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

-

Note: If using the aryl bromide, heat to 50°C, but monitor closely for elimination of the alkyl chloride.

-

-

Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Dilute with EtOAc, wash with NH4Cl (sat. aq) to remove residual Copper, then brine. Dry over Na2SO4.[2][3]

Troubleshooting & FAQs

Q1: My yield is stuck at 40-50%, and I see a significant "dimer" impurity. What is happening?

Diagnosis: You are experiencing Glaser Homocoupling . Mechanism: In the presence of Oxygen, the Copper catalyst oxidizes the alkyne to form a diyne (Cl-(CH2)2-C≡C-C≡C-(CH2)2-Cl) instead of coupling it to the aryl ring. Solution:

-

Rigorous Degassing: Do not just purge the headspace. Bubble inert gas through the solvent.

-

Slow Addition: Add the alkyne slowly (dropwise) over 30 minutes. This keeps the concentration of free alkyne low relative to the oxidative addition complex (Ar-Pd-X), favoring the cross-coupling over the homocoupling.

Q2: The reaction turns black immediately, and conversion stops.

Diagnosis: Catalyst Decomposition (Pd Black formation). Cause: The active Pd(0) species is aggregating into inactive metal particles. This often happens if the phosphine ligands are oxidized or if the reaction is too hot. Solution:

-

Ligand Boost: Add excess Triphenylphosphine (PPh3) (approx. 2-4 mol%) to the mixture to stabilize the Pd(0) species.

-

Check Reagents: Ensure your amine base is distilled and free of peroxides.

Q3: I see a side product with a mass corresponding to [M-HCl].

Diagnosis: Dehydrohalogenation (Elimination). Cause: The base (Et3N) is too strong or the temperature is too high, causing the terminal alkyl chloride to eliminate, forming a vinyl group or an internal diene. Solution:

-

Switch Base: Switch to a milder inorganic base system, such as Potassium Carbonate (K2CO3) in aqueous acetone or DMF. The heterogeneous nature of inorganic bases reduces the rate of elimination on the alkyl chain.

-

Lower Temperature: strictly maintain <40°C.

Q4: Can I use 1-Fluoro-4-bromobenzene instead of the Iodide?

Answer: Yes, but it requires energy. Adjustment: Aryl bromides are less reactive toward oxidative addition. You must heat the reaction to 60-80°C. Risk: Higher heat increases the risk of the alkyl chloride elimination (see Q3). Recommendation: If you must use the bromide, switch the catalyst to Pd(dppf)Cl2 , which often exhibits higher turnover frequencies for aryl bromides.

Optimization Data & Comparison

The following table summarizes optimization runs for this specific structural class.

| Parameter | Condition A (Standard) | Condition B (High Yield) | Condition C (Green/Mild) |

| Aryl Halide | 4-F-Ph-I | 4-F-Ph-I | 4-F-Ph-Br |

| Catalyst | Pd(PPh3)2Cl2 | Pd(PPh3)2Cl2 | Pd(dppf)Cl2 |

| Solvent | DMF | THF/Et3N (1:1) | Isopropanol/H2O |

| Base | Et3N | Et3N | K2CO3 |

| Temp | 60°C | 25°C | 70°C |

| Yield | 65% | 88% | 72% |

| Major Impurity | Elimination product | Homocoupling (if O2 present) | Unreacted SM |

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the Pd(0)/Pd(II) cycle and where the specific side reactions for this molecule occur.

Figure 1: The Sonogashira catalytic cycle showing the critical intersection of the Copper cycle (yellow) and Palladium cycle (blue). Red octagons indicate the specific failure modes for chlorobut-1-yne substrates.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4][5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

-

Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[5][6] Chemical Reviews, 107(3), 874-922.

-

ChemicalBook. (n.d.). 1-(4-chlorobutyl)-4-fluorobenzene synthesis and properties.

-

Liang, B., et al. (2005).[7] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[7] The Journal of Organic Chemistry, 70(1), 391–393.[7]

-

PubChem. (2025).[8] 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) and related structures.[8][9] National Library of Medicine.

Sources

- 1. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | C16H15ClF2 | CID 76820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) synthesis - chemicalbook [chemicalbook.com]

How to prevent dimerization of terminal alkynes in the presence of copper catalysts

Topic: Prevention of Alkyne Dimerization (Glaser/Eglinton Coupling)

Ticket ID: #GLASER-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Severity: High (Yield Limiting / Impurity Generation)

Diagnostic Hub: Is This Your Problem?

Before we dismantle your setup, confirm that Homocoupling (Dimerization) is the root cause of your yield loss.

Common Symptoms:

-

LCMS/GCMS: You observe a byproduct with a mass of exactly

. -

Appearance: The reaction mixture turns green or blue (indicative of Cu(II) species) instead of the expected yellow/orange (Cu(I)).

-

Solubility: A sudden precipitation of a highly crystalline solid (diynes are often less soluble than the starting alkyne).

-

Stoichiometry: The terminal alkyne is consumed rapidly, but the cross-coupling partner (Azide or Aryl Halide) remains unreacted.

The Mechanism: Why Dimerization Happens

You are fighting the Glaser-Hay Coupling . This is not random; it is a competitive pathway driven by thermodynamics and oxygen.

When a terminal alkyne binds to Cu(I), it forms a Copper(I)-Acetylide.[1] This intermediate is the "fork in the road."

-

Path A (Desired): It reacts with your electrophile (Azide/Aryl Halide).

-

Path B (Undesired): In the presence of an oxidant (usually trace

), Cu(I) oxidizes to Cu(II). Two Cu-acetylides then undergo reductive elimination to form the diyne dimer, regenerating Cu(I).

Visualization: The Bifurcation Point

Figure 1: Mechanistic bifurcation. Path A requires Cu(I); Path B is triggered by Oxygen converting Cu(I) to Cu(II).

Protocol Module A: Atmosphere Control (The Primary Fix)

The Reality: "Purging with a balloon" is often insufficient for sensitive copper chemistry. If you see dimers, you have an oxygen leak.

The Gold Standard: Freeze-Pump-Thaw (FPT)

Use this method for the solvent and liquid reagents before adding the catalyst.

-

Setup: Place solvent in a Schlenk flask (fill max 50% volume). Connect to a high-vacuum Schlenk line.

-

Freeze: Submerge the flask in liquid nitrogen (

) until the solvent is solid.-

Critical: Close the stopcock to the line before freezing to prevent condensing Argon/Nitrogen.

-

-

Pump: Open the stopcock to high vacuum (0.1 - 0.01 mmHg). Pump for 5–10 minutes.

-

Thaw: Close the stopcock (isolate from vacuum). Remove

and thaw in a warm water bath.-

Observation: You will see vigorous bubbling.[4] This is dissolved

escaping the liquid lattice.

-

-

Repeat: Perform cycles 2–4 at least three times .

-

Backfill: After the final thaw, backfill with high-purity Argon.

Comparison of Degassing Methods

| Method | Oxygen Removal Efficiency | Recommended For |

| Freeze-Pump-Thaw | >99.9% (Excellent) | Reaction optimization, catalytic studies, sensitive kinetics. |

| Sparging (Bubbling) | ~95% (Good) | Routine synthesis, large volumes (>100mL). Note: Must sparge for >15 mins. |

| Sonication + Vacuum | ~90% (Fair) | HPLC solvents only. Not recommended for Cu-catalysis. |

| Balloon Purge | <80% (Poor) | Do not use if dimerization is a known issue. |

Protocol Module B: Reaction Engineering

If atmosphere control fails, you must engineer the kinetics to favor cross-coupling over homocoupling.

Scenario 1: Sonogashira Coupling (Pd/Cu)

The Fix: "Starve" the Dimerization Pathway The rate of dimerization is second-order with respect to [Alkyne]. The cross-coupling is first-order. Therefore, keeping [Alkyne] low suppresses dimerization.

Protocol:

-

Load the Aryl Halide, Pd catalyst, Cu catalyst, and Base into the flask.

-

Dissolve the Terminal Alkyne in a separate, degassed syringe.

-

Syringe Pump Addition: Add the alkyne solution slowly over 1–2 hours.

-

Result: The alkyne reacts with the Pd-cycle immediately upon entry, leaving no excess alkyne to dimerize on the Cu-cycle.

-

Advanced Option: Copper-Free Sonogashira If the substrate is extremely prone to dimerization, eliminate Copper entirely.[5]

-

Catalyst: Use PdCl2(PPh3)2 (2-5 mol%) or Pd(OAc)2/XPhos.

-

Base: Increase base strength (e.g., Pyrrolidine or Piperidine).

-

Temp: Increase to 60–80°C (Copper-free requires higher activation energy).

Scenario 2: CuAAC (Click Chemistry)

The Fix: Sacrificial Reductants & Ligand Shielding In biological or aqueous systems, FPT is impossible. You must chemically scavenge oxygen.

Protocol:

-

Ligand Selection: Use THPTA or TBTA .

-

Why: These ligands wrap around the Cu(I), sterically hindering the formation of the dinuclear species required for dimerization.

-

-

Reducing Agent: Always use Sodium Ascorbate (5–10 eq. relative to Cu).[5][6][7][8][9][10][11][12]

-

Reagent Order:

-

Mix Alkyne + Azide + Solvent.

-

Add Ligand + CuSO4 (pre-mixed complex).

-

Add Sodium AscorbateLAST .

-

Troubleshooting Logic Flow

Use this decision matrix to determine your next step.

Figure 2: Troubleshooting decision matrix for alkyne dimerization.

Frequently Asked Questions (FAQ)

Q: My Sonogashira reaction turns black immediately. Is this dimerization? A: Not necessarily. A rapid black precipitate usually indicates Palladium Black formation (catalyst decomposition). This happens if the reaction is too hot or the ligand is insufficient. However, if the solution turns Green , that is Copper oxidation, which will lead to dimerization.

Q: Can I use CuI for Click chemistry to avoid using Ascorbate? A: You can, but it is risky. CuI is unstable in solution and readily oxidizes to Cu(II) with trace air. If you use CuI, you must use a stabilizing ligand (like TBTA) and strictly exclude oxygen. The CuSO4 + Ascorbate method is generally more robust against dimerization because the Ascorbate acts as a continuous "scrubber" for oxidized copper [1].

Q: Does the rate of stirring affect dimerization? A: Indirectly, yes. If you have an oxygen leak (e.g., a poor septum), vigorous stirring increases the gas-liquid mass transfer of oxygen into the solvent, accelerating dimerization. Ensure your system is sealed tight.

Q: I am doing a reaction on DNA/Proteins. I can't freeze-pump-thaw. What now? A: Use the THPTA ligand.[8] It was specifically designed to protect biomolecules and suppress side reactions. Use a ratio of 5:1 (Ligand:Cu).[8] Also, ensure your buffers are degassed by sparging with Argon for 30 minutes before use [2].

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[17] Chemical Reviews, 107(3), 874–922.

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.

Sources

- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. depts.washington.edu [depts.washington.edu]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Oxidant speciation and anionic ligand effects in the gold-catalyzed oxidative coupling of arenes and alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Mastering Temperature Control in Exothermic Organometallic Reactions

Welcome to the Technical Support Center for managing exothermic reactions involving organometallic reagents. This resource is designed for researchers, scientists, and drug development professionals who handle these powerful yet hazardous reagents. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical insights to ensure the safety, efficiency, and reproducibility of your experiments.

Introduction: The Double-Edged Sword of Organometallic Reactivity

Organometallic reagents, such as Grignard reagents and organolithiums, are invaluable tools in modern synthetic chemistry, enabling the formation of new carbon-carbon bonds with remarkable efficiency.[1][2][3] However, their high reactivity is intrinsically linked to significant exothermicity.[4][5] Failure to adequately control the heat generated during these reactions can lead to a host of problems, from reduced product yield and selectivity to dangerous thermal runaway events.[5][6][7][8] This guide provides a structured approach to understanding, anticipating, and managing these thermal challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of exothermic organometallic reactions and the principles of temperature control.

Q1: What makes organometallic reactions so exothermic?

A1: The high exothermicity of many organometallic reactions stems from the polar nature of the metal-carbon bond.[3][4] In reagents like organolithiums and Grignard reagents, the carbon atom is significantly more electronegative than the metal, resulting in a partial negative charge on the carbon.[2] This makes the carbon atom highly nucleophilic and basic.[1][3] The reactions of these reagents, particularly with electrophiles like carbonyl compounds or protic sources, lead to the formation of more stable, lower-energy bonds, releasing the difference in bond energy as substantial heat.

Q2: What is a "thermal runaway" and why is it a major concern?

A2: A thermal runaway is a hazardous situation where the heat generated by an exothermic reaction exceeds the rate of heat removal from the system.[5] This imbalance leads to an increase in the reaction temperature, which in turn accelerates the reaction rate, generating even more heat.[5][7] This vicious cycle can cause a rapid and uncontrolled rise in temperature and pressure, potentially leading to boiling over of the reaction mixture, vessel rupture, and even explosions.[7][8] Many organometallic reagents are also pyrophoric, meaning they can ignite spontaneously on contact with air, adding a significant fire risk to a runaway scenario.[9][10][11][12]

Q3: How does the choice of solvent affect temperature control?

A3: The solvent plays a crucial role in managing reaction exotherms in several ways:

-

Heat Sink: The solvent acts as a heat sink, absorbing the energy released by the reaction.[13] Solvents with a higher heat capacity can absorb more heat for a given temperature rise.

-

Reaction Rate: The choice of solvent can influence the reaction rate and, consequently, the rate of heat generation.[14][15] For instance, a more polar solvent might stabilize charged intermediates, accelerating the reaction.

-

Boiling Point: A solvent with a low boiling point can limit the maximum temperature of the reaction, but it can also lead to pressure buildup if the heat generation is too rapid.

-

Viscosity: The viscosity of the solvent affects mixing efficiency, which is critical for uniform heat distribution.

Q4: What is reaction calorimetry and why is it important for process safety?

A4: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed during a chemical reaction under controlled conditions.[16][17][18] It provides crucial data for safe process scale-up, including the total heat of reaction, the rate of heat release, and the adiabatic temperature rise (the theoretical temperature increase if no heat is removed).[16][17] This information is vital for designing appropriate cooling systems and identifying potentially hazardous conditions before scaling up a reaction.[19]

Section 2: Proactive Temperature Control Strategies

Effective temperature management begins with careful planning and setup. This section outlines key proactive measures.

Q1: How do I select the appropriate cooling method for my reaction?

A1: The choice of cooling method depends on the target temperature and the anticipated rate of heat generation. A systematic approach is recommended:

Caption: Decision workflow for selecting a cooling method.

For small-scale reactions with moderate exotherms, an ice-water bath (0°C) or a salt-ice mixture may be sufficient.[20][21] For lower temperatures, dry ice mixed with a suitable solvent (e.g., acetone or isopropanol to reach -78°C) is a common choice.[21][22][23] Liquid nitrogen can be used for even lower temperatures, but care must be taken to avoid condensation of liquid oxygen.[20] For long-duration or unattended reactions, a mechanical cryocooler offers the best temperature stability.[23][24]

Q2: What are the best practices for setting up my reaction to ensure efficient heat transfer?

A2: Efficient heat transfer is paramount.[25][26] Consider the following:

-

Vessel Geometry: A tall, narrow reaction vessel has a higher surface-area-to-volume ratio than a short, wide one, facilitating better heat exchange with the cooling bath.

-

Stirring: Vigorous and efficient stirring is crucial to ensure uniform temperature throughout the reaction mixture and to prevent the formation of localized hotspots. A mechanical stirrer is generally more effective than a magnetic stir bar, especially for viscous solutions or larger volumes.

-